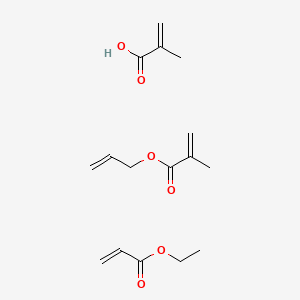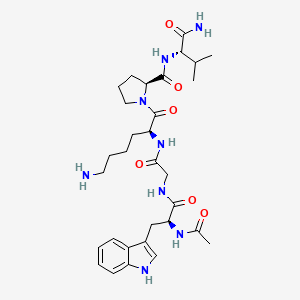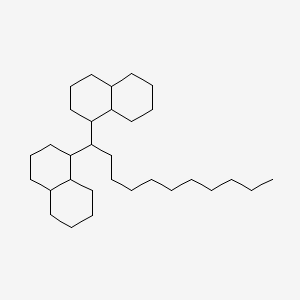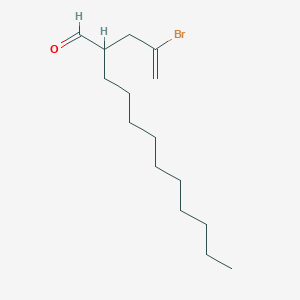
Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate is a complex polymer known for its versatile applications in various industries. This compound is a type of acrylic polymer, which is formed by the polymerization of monomers such as 2-propenoic acid, 2-methyl-, ethyl 2-propenoate, and 2-propenyl 2-methyl-2-propenoate. These polymers are widely used due to their excellent chemical resistance, durability, and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate typically involves free radical polymerization. This process requires the use of initiators such as azo compounds or peroxides to generate free radicals, which then initiate the polymerization of the monomers. The reaction is usually carried out in a solvent like anhydrous ethanol or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiators and solvents. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. The polymerization process can be continuous or batch-wise, depending on the production requirements. After the polymerization is complete, the polymer is purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in polymers with modified functional groups, enhancing their properties for specific applications .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate involves the interaction of its functional groups with various molecular targets. The polymer chains can form physical and chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner through diffusion or degradation .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and rigidity, commonly used in optical applications.
Poly(ethyl acrylate): Offers flexibility and is used in coatings and adhesives.
Poly(butyl acrylate): Provides excellent elasticity and is used in pressure-sensitive adhesives
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate is unique due to its combination of monomers, which imparts a balance of flexibility, chemical resistance, and durability. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Properties
CAS No. |
55088-65-8 |
|---|---|
Molecular Formula |
C16H24O6 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O2.C5H8O2.C4H6O2/c1-4-5-9-7(8)6(2)3;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,1-2,5H2,3H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
InChI Key |
VRYCDGAYXVYMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OCC=C |
Related CAS |
55088-65-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)




![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)


![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)

![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
